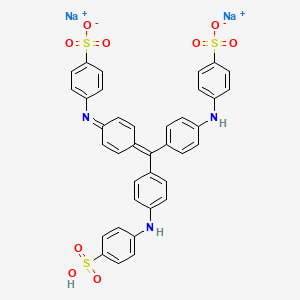![molecular formula C17H13N3O7 B7882968 ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate](/img/structure/B7882968.png)
ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate is a complex organic compound that features a nitrofuran moiety, a pyrazolidinone ring, and a benzoate ester. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Synthesis of the pyrazolidinone ring: This step may involve the condensation of hydrazine derivatives with diketones.
Coupling reactions: The nitrofuran and pyrazolidinone intermediates are then coupled under specific conditions to form the desired compound.
Esterification: The final step involves esterification to introduce the ethyl benzoate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine, which may alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug development for treating infections or inflammatory diseases.
Industry: Possible applications in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for compounds like ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate often involves interaction with biological macromolecules such as proteins or nucleic acids. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The pyrazolidinone ring may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Pyrazolidine derivatives: Compounds with similar ring structures used in various pharmaceutical applications.
Benzoate esters: Commonly found in many biologically active molecules.
Uniqueness
Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
ethyl 4-[(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIPZKQJGFSGQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7882901.png)


![Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-](/img/structure/B7882926.png)


![2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7882940.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylquinazolin-4-amine](/img/structure/B7882972.png)
![(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7882987.png)

![1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7883001.png)
